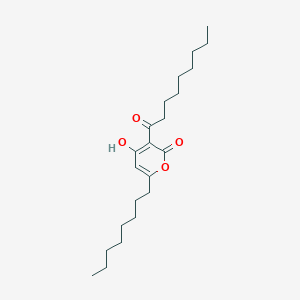

4'-Hydroxy-6,3',5'-triprenylisoflavonone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

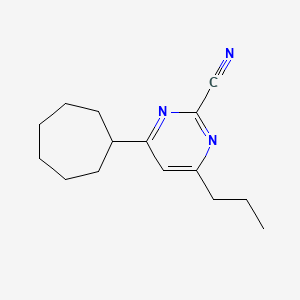

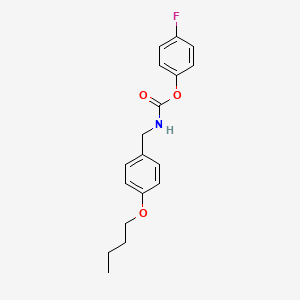

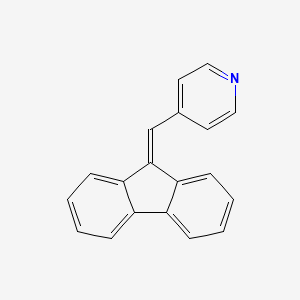

4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンは、Erythrina属から単離された天然に存在するプレニル化イソフラボノイドです。この化合物は、イソフラボノイドコアに3つのプレニル基が結合したユニークな構造で知られています。 抗菌および抗炎症作用を含む、さまざまな生物学的活性について研究されています .

準備方法

合成ルートと反応条件

4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンの全合成には、いくつかの重要なステップが含まれます。合成は、無水炭酸カリウム(K2CO3)とアセトン存在下でメトキシメチルクロリド(MOMCl)を用いたヒドロキシル基の保護から始まります。次に、中間体は、塩基存在下でプレニルブロミドを用いたプレニル化にかけられます。 最終ステップには、脱保護と環化が含まれ、目的の化合物が得られます .

工業生産方法

4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンの工業生産方法は、あまり詳しく説明されていません。実験室設定で使用される合成ルートは、反応条件と精製プロセスの適切な最適化により、工業生産のためにスケールアップすることができます。

化学反応の分析

反応の種類

4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノンを形成することができます。

還元: 還元反応は、この化合物を対応するジヒドロ誘導体に変換することができます。

置換: 適切な条件下で、プレニル基は他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: 置換反応には、アミンやチオールなどの求核剤が関与することがよくあります。

主要な生成物

これらの反応から生成される主要な生成物には、キノン、ジヒドロ誘導体、さまざまな置換イソフラボノイドが含まれます .

科学研究への応用

化学: 他の複雑な分子の合成の前駆体として使用されます。

生物学: さまざまな種類の細菌に対する抗菌活性を示します。

医学: 抗炎症作用と抗がん作用について調査されています。

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Exhibits antibacterial activity against various strains of bacteria.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals

作用機序

4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンの作用機序には、ホスホリパーゼA2(PLA2)活性の阻害が含まれます。この酵素は炎症経路に不可欠であり、その阻害は、炎症性メディエーターの産生減少につながります。 この化合物は、PLA2の活性部位と相互作用して、その活性を阻害し、それによって抗炎症効果を発揮します .

類似の化合物との比較

4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンは、他のイソフラボノイドではあまり見られない三重プレニル化によりユニークです。類似の化合物には以下が含まれます。

アビシノーンV: 抗菌作用を持つ別のプレニル化イソフラボノイド。

アビシノーンVI: 抗炎症作用で知られています。

エリクリスタガリン: 4'-ヒドロキシ-6,3',5'-トリプレニルイソフラボノーンと同様に、ホスホリパーゼA2阻害を示します

これらの化合物は構造的に似ていますが、プレニル基の数と位置が異なり、それらのユニークな生物学的活性に寄与しています。

類似化合物との比較

4’-hydroxy-6,3’,5’-triprenylisoflavonone is unique due to its triple prenylation, which is not commonly found in other isoflavonoids. Similar compounds include:

Abyssinone V: Another prenylated isoflavonoid with antibacterial properties.

Abyssinone VI: Known for its anti-inflammatory activity.

Erycrystagallin: Exhibits phospholipase A2 inhibition similar to 4’-hydroxy-6,3’,5’-triprenylisoflavonone

These compounds share structural similarities but differ in the number and position of prenyl groups, which contribute to their unique biological activities.

特性

分子式 |

C30H34O4 |

|---|---|

分子量 |

458.6 g/mol |

IUPAC名 |

3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromene-2,4-dione |

InChI |

InChI=1S/C30H34O4/c1-18(2)7-10-21-11-14-26-25(15-21)29(32)27(30(33)34-26)24-16-22(12-8-19(3)4)28(31)23(17-24)13-9-20(5)6/h7-9,11,14-17,27,31H,10,12-13H2,1-6H3 |

InChIキー |

XVMLCODOINIZIF-UHFFFAOYSA-N |

正規SMILES |

CC(=CCC1=CC2=C(C=C1)OC(=O)C(C2=O)C3=CC(=C(C(=C3)CC=C(C)C)O)CC=C(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。